molecular formula C12H21NO B1677114 3-(1-Aminoethyl)adamantan-1-ol CAS No. 90812-24-1

3-(1-Aminoethyl)adamantan-1-ol

Cat. No.: B1677114
CAS No.: 90812-24-1
M. Wt: 195.3 g/mol
InChI Key: JVWKHPHTJHFQAN-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)adamantan-1-ol is an organic compound derived from adamantane, a hydrocarbon known for its rigid, cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-(1-Aminoethyl)adamantan-1-ol involves the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride. This process uses a system comprising water and carbon tetrabromide (CBrCl3) in the presence of tungsten hexacarbonyl (W(CO)6) activated by pyridine . The reaction typically occurs at temperatures between 130°C and 140°C, yielding the desired product with high selectivity and efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity. The scalability of the hydroxylation process mentioned above makes it a viable candidate for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)adamantan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-(1-aminoethyl)adamantan-1-one or 3-(1-aminoethyl)adamantan-1-carboxylic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various alkylated or acylated derivatives.

Scientific Research Applications

3-(1-Aminoethyl)adamantan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)adamantan-1-ol involves its interaction with biological targets, such as viral proteins. The presence of the hydroxyl and amino groups allows it to form hydrogen bonds and electrostatic interactions with these targets, potentially inhibiting their function. This mechanism is particularly relevant in its antiviral activity, where it may interfere with viral replication and assembly processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)ethanamine (Rimantadine): An antiviral drug used for the prophylaxis and treatment of influenza.

    1-Adamantanol: A simpler derivative of adamantane with a hydroxyl group.

    3-Hydroxyadamantane: Another hydroxylated derivative of adamantane.

Uniqueness

3-(1-Aminoethyl)adamantan-1-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the adamantane coreIts antiviral properties, particularly against herpes viruses, further distinguish it from other similar compounds .

Properties

IUPAC Name

3-(1-aminoethyl)adamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWKHPHTJHFQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377861
Record name 3-(1-aminoethyl)adamantan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90812-24-1
Record name m-Hydroxyrimantadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090812241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-aminoethyl)adamantan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-HYDROXYRIMANTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3H2H097A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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